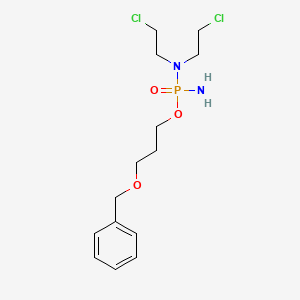

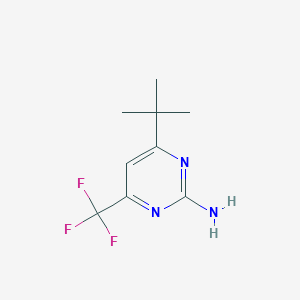

![molecular formula C11H7FN2S B1331762 6-(4-Fluorophényl)imidazo[2,1-b][1,3]thiazole CAS No. 7025-29-8](/img/structure/B1331762.png)

6-(4-Fluorophényl)imidazo[2,1-b][1,3]thiazole

Vue d'ensemble

Description

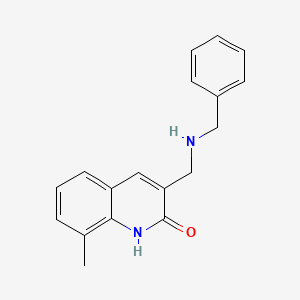

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C12H7FN2O2S . It has been studied for its potential antifungal and antiproliferative activities .

Synthesis Analysis

The synthesis of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole derivatives has been described in several studies . These compounds have been synthesized and tested for their in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types .Molecular Structure Analysis

The molecular structure of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is characterized by the presence of an imidazo[2,1-b][1,3]thiazole nucleus, which is a very interesting scaffold in terms of chemistry and biological activity .Applications De Recherche Scientifique

Applications anticancéreuses

Les dérivés de l'imidazo[2,1-b][1,3]thiazole, y compris des composés similaires au 6-(4-Fluorophényl)imidazo[2,1-b][1,3]thiazole, ont été étudiés pour leur potentiel en tant qu'agents anticancéreux. Ils ont montré des résultats prometteurs dans l'inhibition de la prolifération de diverses lignées de cellules cancéreuses .

Propriétés antivirales

Ces composés présentent également des activités antivirales. Leur structure unique leur permet d'interagir avec les composants viraux, ce qui peut inhiber la réplication et la propagation du virus .

Effets immunomodulateurs

Les dérivés de l'imidazo[2,1-b][1,3]thiazole peuvent moduler le système immunitaire, ce qui est bénéfique pour traiter les maladies où la réponse immunitaire est un facteur clé .

Agents tuberculostatiques

Les dérivés ont été étudiés pour leurs propriétés tuberculostatiques, ce qui pourrait les rendre précieux dans la lutte contre la tuberculose .

Capacité antioxydante

Les propriétés antioxydantes de ces composés leur permettent de neutraliser les radicaux libres, ce qui peut prévenir le stress oxydatif et les maladies associées .

Imagerie moléculaire

Découverte de médicaments

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various cellular targets, including dna and topoisomerase ii .

Mode of Action

It’s worth noting that similar compounds, such as voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

The induction of dna double-strand breaks and the subsequent cell cycle arrest suggest that this compound may affect dna repair pathways and cell cycle regulation .

Result of Action

Similar compounds have been shown to induce apoptosis without cell cycle arrest , suggesting that this compound may have similar effects.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole in laboratory experiments include its ability to modulate the activity of various enzymes and proteins in the body, as well as its anti-inflammatory, anti-bacterial, and anti-tumor properties. The main limitation of using 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole in laboratory experiments is its potential toxicity. 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole has been found to be toxic in high doses, and its use should be monitored closely.

Orientations Futures

There are a number of potential future directions for 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole research. These include further investigation into its anti-inflammatory, anti-bacterial, and anti-tumor properties, as well as its potential use in the treatment of various diseases. In addition, further research could be conducted into the mechanism of action of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole, as well as its potential toxicity. Other potential future directions include the development of new synthesis methods for 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole, as well as the development of new derivatives of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole for use in medicinal chemistry and biochemistry.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, a key process in cell signaling. Additionally, this compound can bind to DNA, affecting transcription factors and altering gene expression. The interactions between 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole and these biomolecules are typically non-covalent, involving hydrogen bonds, van der Waals forces, and hydrophobic interactions .

Cellular Effects

The effects of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole on cells are profound. It has been observed to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, which are enzymes that play essential roles in programmed cell death . Furthermore, this compound can modulate cell signaling pathways such as the MAPK/ERK pathway, leading to altered cell proliferation and survival. It also impacts gene expression by binding to transcription factors and influencing the transcription of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole exerts its effects through several mechanisms. It can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of downstream targets . Additionally, its interaction with DNA can block the binding of transcription factors, thereby inhibiting the transcription of oncogenes. This compound also induces oxidative stress within cells, leading to the activation of stress response pathways and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole change over time. Initially, it rapidly induces apoptosis in susceptible cancer cells. Over longer periods, its stability and degradation become critical factors. Studies have shown that this compound remains stable under physiological conditions for several hours, but prolonged exposure can lead to its degradation and reduced efficacy . Long-term effects include sustained inhibition of cell proliferation and potential development of resistance in some cell lines .

Dosage Effects in Animal Models

The effects of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole vary with dosage in animal models. At low doses, it effectively inhibits tumor growth with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . There is a threshold dose above which the adverse effects outweigh the therapeutic benefits, highlighting the importance of dose optimization in preclinical studies .

Metabolic Pathways

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is metabolized primarily in the liver through cytochrome P450 enzymes. These enzymes hydroxylate the compound, making it more water-soluble and facilitating its excretion . The metabolites can also interact with cellular targets, potentially contributing to the compound’s overall biological activity. The metabolic pathways involved can affect the compound’s half-life and bioavailability .

Transport and Distribution

Within cells, 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is transported by passive diffusion and active transport mechanisms. It can bind to plasma proteins, which affects its distribution and availability to target tissues . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole localizes primarily in the cytoplasm and nucleus of cells. It can be directed to specific subcellular compartments through post-translational modifications and targeting signals. For instance, phosphorylation can influence its nuclear localization, where it interacts with DNA and transcription factors . This subcellular distribution is crucial for its function and efficacy in modulating cellular processes .

Propriétés

IUPAC Name |

6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJMNXPHZZTCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=CSC3=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357792 | |

| Record name | 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7025-29-8 | |

| Record name | 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

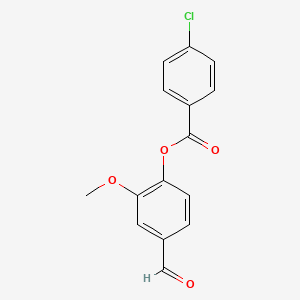

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B1331691.png)

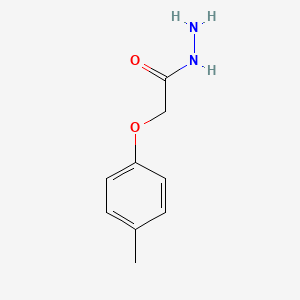

![2-Ethoxy-4-[(e)-2-nitroethenyl]phenol](/img/structure/B1331714.png)

![3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid](/img/structure/B1331718.png)